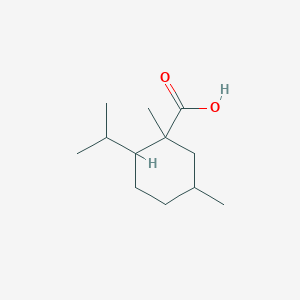
1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is a cycloalkane derivative with a carboxylic acid functional group. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure, and they are saturated, meaning all carbon atoms are single-bonded to other atoms . This compound is notable for its unique structure, which includes multiple substituents on the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation of aromatic compounds to cyclohexane derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups through halogenation or alkylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use halogens like chlorine or bromine in the presence of a catalyst .
Major Products
The major products formed from these reactions include esters, amides, alcohols, aldehydes, and various substituted cyclohexane derivatives .
Applications De Recherche Scientifique
1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexane ring can interact with hydrophobic regions of proteins and enzymes, affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with a single carboxylic acid group on the cyclohexane ring.
1-Methyl-1-cyclohexanecarboxylic acid: Similar structure but with a single methyl group substitution.
Cyclohexaneacetic acid: Contains an acetic acid group instead of a carboxylic acid group.
Uniqueness
1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is unique due to its multiple substituents on the cyclohexane ring, which can significantly influence its chemical reactivity and biological activity compared to simpler analogs .
Propriétés
Formule moléculaire |
C12H22O2 |
|---|---|
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
1,5-dimethyl-2-propan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H22O2/c1-8(2)10-6-5-9(3)7-12(10,4)11(13)14/h8-10H,5-7H2,1-4H3,(H,13,14) |
Clé InChI |
HYZRILDQOKZBSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)(C)C(=O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B13185516.png)
![3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B13185518.png)
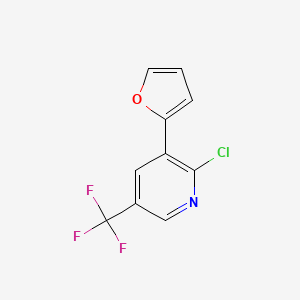
![3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine](/img/structure/B13185535.png)
![6-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13185543.png)
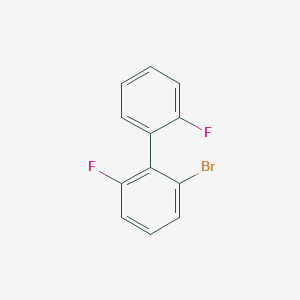
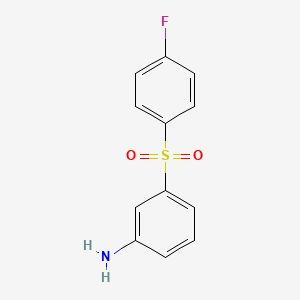
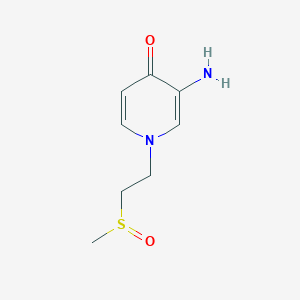
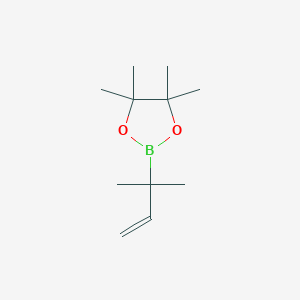
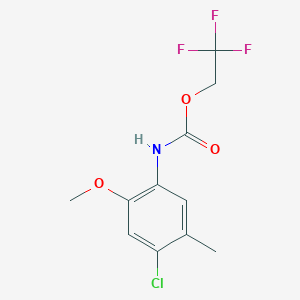
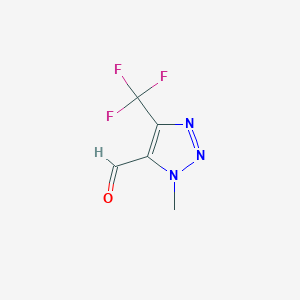
![8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13185585.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B13185587.png)
